molecular formula C18H19N5O3 B2918091 8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896806-94-3

8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2918091
CAS RN: 896806-94-3
M. Wt: 353.382
InChI Key: SWJFIVCLVBIQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . This compound also has a methoxyphenyl group attached, which could potentially influence its physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a purine core, which is a bicyclic structure consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The methoxyphenyl group is likely attached at the 8-position of the purine ring.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The versatility of 8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives in drug design is highlighted by their role as potent pharmacophores. Studies have detailed the regioselective synthesis of imidazo and purine derivatives, showcasing their relevance in developing compounds with promising biological activities (Ostrovskyi et al., 2011).

Pharmacological Evaluation and Potential Therapeutic Uses

Compounds derived from this compound have been synthesized and evaluated for their pharmacological properties. Preliminary studies have indicated that certain derivatives exhibit potent 5-HT(1A) receptor ligand properties and have shown potential anxiolytic-like and antidepressant activities in preclinical studies, suggesting their worthiness for further research in developing new derivatives with potential therapeutic applications (Zagórska et al., 2009).

Antidepressant and Anxiolytic Potential

Further exploration into the biological evaluation of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has identified compounds with significant serotonin receptor affinity and phosphodiesterase inhibitor activity. These studies have provided insights into the development of lead compounds for antidepressant and/or anxiolytic applications, with selected compounds showing promising results in preliminary pharmacological in vivo studies (Zagórska et al., 2016).

Analgesic Activity

The analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have been studied, revealing compounds with significant analgesic and anti-inflammatory effects. These compounds have been identified as a new class of analgesic and anti-inflammatory agents, underscoring the potential of this compound derivatives in pain management (Zygmunt et al., 2015).

properties

IUPAC Name

6-(3-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(10)12-7-6-8-13(9-12)26-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFIVCLVBIQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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